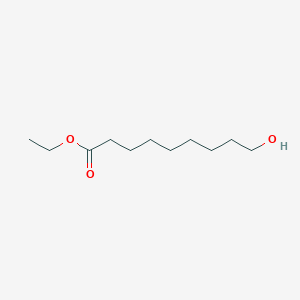

Ethyl-9-Hydroxynonanoat

Übersicht

Beschreibung

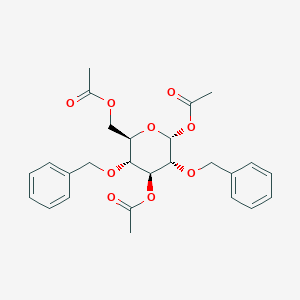

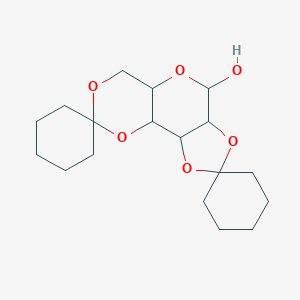

D-(+)-Cellobiose: ist ein Disaccharid, das aus zwei D-Glukosemolekülen besteht, die durch eine β(1→4)-glykosidische Bindung miteinander verbunden sind . Es ist ein reduzierender Zucker, d. h. es kann als Reduktionsmittel wirken. D-(+)-Cellobiose wird aus der Hydrolyse von Cellulose gewonnen und ist ein wichtiges Zwischenprodukt beim Abbau von Cellulose zu Glukose .

Wissenschaftliche Forschungsanwendungen

D-(+)-Cellobiose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Hydrolyse von Cellulose und die Wirkung von Cellulase-Enzymen zu untersuchen.

Biologie: D-(+)-Cellobiose wird in Studien zum Kohlenhydratstoffwechsel und als Substrat für Enzymassays verwendet.

Medizin: Es wird in diagnostischen Tests verwendet, um die Darmpermeabilität und Malabsorption zu beurteilen.

Industrie: D-(+)-Cellobiose wird bei der Herstellung von Biokraftstoffen und biologisch abbaubaren Materialien verwendet

Wirkmechanismus

D-(+)-Cellobiose übt seine Wirkungen hauptsächlich durch seine Rolle als Zwischenprodukt bei der Hydrolyse von Cellulose aus. Die β(1→4)-glykosidische Bindung in D-(+)-Cellobiose wird durch Cellulase-Enzyme gespalten, was zur Bildung von D-Glukose führt. Dieser Prozess ist entscheidend für die Umwandlung von Cellulose in vergärbare Zucker, die in verschiedenen biochemischen Stoffwechselwegen weiter genutzt werden können .

Wirkmechanismus

Mode of Action

It is known to be involved in the glycosylation process, where it interacts with other compounds such as cellobiose, lactose, and maltose octaacetates . .

Biochemical Pathways

Ethyl 9-hydroxynonanoate is involved in the glycosylation process, which is a crucial biochemical pathway in various biological processes . Glycosylation is a process by which sugars are added to proteins or lipids, affecting their structure and function.

Biochemische Analyse

Biochemical Properties

In the context of biochemical reactions, Ethyl 9-hydroxynonanoate has been found to play a role in the flavor profile of botrytised wine . It interacts with other volatile and nonvolatile compounds characteristic of botrytised wine to produce a sweet, honey-like flavor

Cellular Effects

Given its role in flavor production in botrytised wine, it may influence cell function in the context of fermentation processes

Molecular Mechanism

It is known to be involved in the production of a sweet, honey-like flavor in botrytised wine, suggesting it may interact with other compounds at the molecular level

Dosage Effects in Animal Models

There is currently no available information on the effects of Ethyl 9-hydroxynonanoate at different dosages in animal models

Metabolic Pathways

It has been identified in the context of botrytised wine production, suggesting it may be involved in fermentation pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: D-(+)-Cellobiose kann durch enzymatische Hydrolyse von Cellulose unter Verwendung von Cellulase-Enzymen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Cellulase-produzierenden Mikroorganismen wie Trichoderma reesei . Der Hydrolyseprozess wird unter kontrollierten Bedingungen von Temperatur und pH-Wert durchgeführt, um die Ausbeute an D-(+)-Cellobiose zu optimieren.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird D-(+)-Cellobiose durch die enzymatische Hydrolyse von Cellulose aus pflanzlicher Biomasse hergestellt. Der Prozess beinhaltet eine Vorbehandlung der Biomasse, um ihre Zugänglichkeit für Cellulase-Enzyme zu erhöhen, gefolgt von einer enzymatischen Hydrolyse, um D-(+)-Cellobiose und andere Oligosaccharide zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-(+)-Cellobiose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: D-(+)-Cellobiose kann oxidiert werden, um Cellobionsäure zu bilden.

Reduktion: Es kann reduziert werden, um Cellobiitol zu bilden.

Hydrolyse: D-(+)-Cellobiose kann hydrolysiert werden, um zwei Moleküle D-Glukose zu liefern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Bromwasser und Salpetersäure.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.

Hydrolyse: Saure oder enzymatische Hydrolyse mit Cellulase-Enzymen.

Hauptprodukte, die gebildet werden:

Oxidation: Cellobionsäure.

Reduktion: Cellobiitol.

Hydrolyse: D-Glukose.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Maltose: Ein Disaccharid, das aus zwei D-Glukosemolekülen besteht, die durch eine α(1→4)-glykosidische Bindung miteinander verbunden sind.

Laktose: Ein Disaccharid, das aus D-Glukose und D-Galaktose besteht, die durch eine β(1→4)-glykosidische Bindung miteinander verbunden sind.

Saccharose: Ein Disaccharid, das aus D-Glukose und D-Fructose besteht, die durch eine α(1→2)-glykosidische Bindung miteinander verbunden sind

Eindeutigkeit: D-(+)-Cellobiose ist einzigartig aufgrund seiner β(1→4)-glykosidischen Verknüpfung, die sich von der α(1→4)-Verknüpfung in Maltose und der α(1→2)-Verknüpfung in Saccharose unterscheidet. Diese β(1→4)-Verknüpfung macht D-(+)-Cellobiose zu einem Schlüsselzwischenprodukt bei der enzymatischen Hydrolyse von Cellulose und unterscheidet sie von anderen Disacchariden .

Eigenschaften

IUPAC Name |

ethyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRYCGYJOYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394221 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-34-7 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

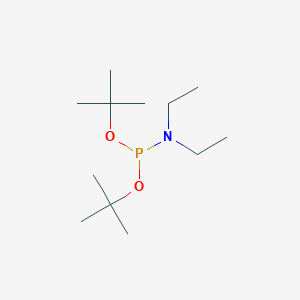

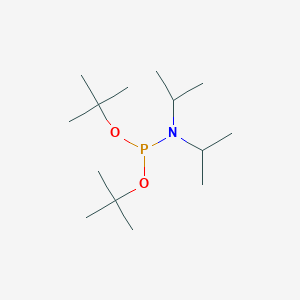

Feasible Synthetic Routes

Q1: What is the primary use of 8-ethoxycarbonyloctanol in the presented research?

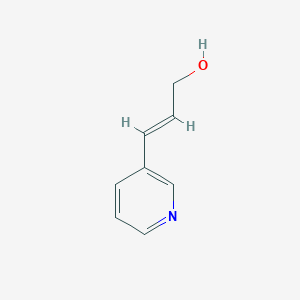

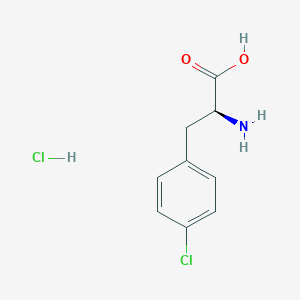

A: The research papers primarily utilize 8-ethoxycarbonyloctanol as a 'spacer' molecule in the synthesis of artificial antigens and glycoconjugates. [, , ] This involves attaching the compound to carbohydrates to facilitate their conjugation with carrier proteins, ultimately aiding in the development of immunological tools and potential vaccines.

Q2: Can you elaborate on the role of 8-ethoxycarbonyloctanol in synthesizing disaccharide glycosides?

A: Studies have investigated the use of 8-ethoxycarbonyloctanol in the Koenigs-Knorr synthesis of disaccharide glycosides. [, ] These reactions aim to create a glycosidic linkage between sugar molecules, and 8-ethoxycarbonyloctanol acts as an acceptor molecule. Research indicates that under specific conditions, particularly with silver trifluoromethanesulfonate and N,N-tetramethylurea, the reaction can yield 1,2-orthoacetates as intermediates, which can be further converted to the desired 1,2-trans-glycosides. []

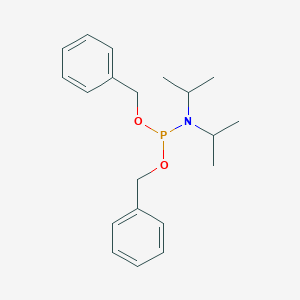

Q3: What is the significance of using stannic tetrachloride in reactions involving 8-ethoxycarbonyloctanol and disaccharides?

A: Research has demonstrated that stannic tetrachloride can act as a catalyst in glycosylation reactions using 8-ethoxycarbonyloctanol and acetylated disaccharides like cellobiose, lactose, and maltose. [, ] This catalytic activity enables the formation of both α- and β-glycosidic linkages, offering versatility in synthesizing specific glycoconjugates. [, ]

Q4: Has 8-ethoxycarbonyloctanol been used in synthesizing antigens for specific pathogens?

A: Yes, research shows the application of 8-ethoxycarbonyloctanol in synthesizing an artificial antigen for Neisseria gonorrhoeae. [] This involved conjugating lactose to 8-ethoxycarbonyloctanol and subsequently attaching it to bovine serum albumin to create an immunogenic complex. The resulting antigen successfully elicited anti-lactose antibodies that demonstrated cross-reactivity with N. gonorrhoeae lipopolysaccharide. []

Q5: Are there examples of 8-ethoxycarbonyloctanol being used in studying Mycobacterium leprae?

A: Researchers have employed 8-ethoxycarbonyloctanol in the synthesis of a neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl groups, a significant component of the phenolic glycolipid-I produced by Mycobacterium leprae. [] This neo-glycoprotein holds potential for leprosy serodiagnosis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)

![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)